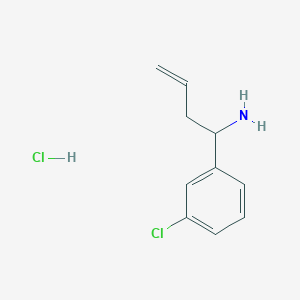

1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride

Description

BenchChem offers high-quality 1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-chlorophenyl)but-3-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c1-2-4-10(12)8-5-3-6-9(11)7-8;/h2-3,5-7,10H,1,4,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDRCSAVEZEGTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC(=CC=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride

[1]

CAS Registry Number: 2089648-62-2 (HCl Salt) | Free Base CAS: 1250174-71-0 Chemical Formula: C₁₀H₁₂ClN · HCl Molecular Weight: 218.12 g/mol (Salt) | 181.66 g/mol (Base)

Executive Summary

1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride is a functionalized homoallylic amine intermediate. Its structure features a terminal alkene and a primary amine attached to a benzylic carbon, which is substituted with a 3-chlorophenyl group. This compound is a "privileged structure" in medicinal chemistry, serving as a critical precursor for Ring-Closing Metathesis (RCM) strategies to generate 2-arylpiperidines —a core pharmacophore found in numerous NK1 antagonists, antidepressants, and dopamine reuptake inhibitors.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound exists as a hydrochloride salt to ensure stability and solubility in polar organic solvents. The presence of the chlorine atom at the meta position of the phenyl ring influences the electronic properties and lipophilicity of downstream derivatives.

Structural Specifications

| Property | Value |

| IUPAC Name | 1-(3-chlorophenyl)but-3-en-1-amine hydrochloride |

| SMILES | Cl.NC(CC=C)C1=CC=CC(Cl)=C1 |

| Chirality | Available as Racemic, (R)-, or (S)- enantiomers (often synthesized via asymmetric allylation) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, DMSO, Water; Sparingly soluble in DCM (unless neutralized) |

| H-Bond Donors | 3 (NH₃⁺) |

| H-Bond Acceptors | 0 |

Reactivity Profile

The molecule contains two distinct reactive handles:

-

Primary Amine (-NH₂): Nucleophilic center suitable for alkylation, acylation, or reductive amination.

-

Terminal Alkene (-CH=CH₂): Electrophilic site for metathesis, hydroboration, or oxidation.

Synthesis & Manufacturing Methodologies

The industrial and laboratory synthesis of this compound typically employs Barbier-type Allylation or Lewis Acid-Catalyzed Allylation of imines. This route is preferred over Grignard additions due to higher functional group tolerance.

Protocol: Indium-Mediated Allylation (Barbier Type)

This method generates the homoallylic amine directly from the aldehyde and ammonia/amine source.

-

Imine Formation: 3-Chlorobenzaldehyde is condensed with an ammonia equivalent (e.g., sulfinamide or hydrazide for chiral induction) to form the imine intermediate.

-

Allylation: Allyl bromide is treated with Indium powder (or Zinc) in THF/Water to generate the organometallic allyl species in situ.

-

Nucleophilic Attack: The allyl-indium species attacks the imine carbon.

-

Hydrolysis/Salt Formation: Acidic workup cleaves the chiral auxiliary (if used) and precipitates the amine as the hydrochloride salt.

Diagram: Synthesis & RCM Application Pathway

The following diagram illustrates the synthesis of the core scaffold and its transformation into a bioactive piperidine ring.

Applications in Drug Discovery

Scaffold for 2-Arylpiperidines

The primary utility of 1-(3-chlorophenyl)but-3-en-1-amine is as a precursor for 2-arylpiperidines . By N-alkylating the primary amine with a second allyl group (or an acryloyl group) and subjecting the resulting diene to Ring-Closing Metathesis (RCM) using Grubbs' catalysts, researchers can rapidly access the tetrahydropyridine core.

-

Mechanism: The terminal alkene of the butenyl chain reacts with the N-allyl alkene to close the ring.

-

Relevance: The 3-chlorophenyl motif is a bio-isostere found in various GPCR ligands. The resulting piperidine can be hydrogenated to form saturated analogs similar to Substance P antagonists or NRI (Norepinephrine Reuptake Inhibitor) pharmacophores.

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (<220 Da) and distinct vectors for elaboration (amine and alkene), this hydrochloride salt is an ideal "fragment" for crystallographic screening against CNS targets.

Analytical Characterization

To validate the identity of the compound in a research setting, the following spectral signatures are diagnostic:

1H NMR (400 MHz, DMSO-d₆)

-

Amine Protons: Broad singlet at δ 8.5–9.0 ppm (3H, -NH₃⁺).

-

Aromatic Protons: Multiplet at δ 7.3–7.6 ppm (4H, 3-Cl-Phenyl ring).

-

Vinyl Protons:

-

Internal alkene (-CH=): Multiplet at δ 5.6–5.8 ppm (1H).

-

Terminal alkene (=CH₂): Two doublets at δ 5.0–5.2 ppm (2H).

-

-

Benzylic Methine: Triplet or dd at δ 4.2–4.4 ppm (1H, Ar-CH-N).

-

Allylic Methylene: Multiplet at δ 2.6–2.9 ppm (2H, -CH₂-CH=).

Mass Spectrometry (ESI+)

-

[M+H]⁺: 182.07 (Calculated for C₁₀H₁₃ClN).

-

Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the Chlorine atom.

Safety & Handling Protocols

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed. | Do not eat, drink or smoke when using. |

| Skin Irritation | H315: Causes skin irritation. | Wear protective gloves (Nitrile). |

| Eye Irritation | H319: Causes serious eye irritation. | Rinse cautiously with water for 15 mins. |

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; protect from moisture to prevent clumping and hydrolysis.

References

Sources

- 1. But-1-en-3-yne | Sigma-Aldrich [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. (S)-1-(3-Chlorophenyl)but-3-en-1-amine - CAS号 1270033-01-6 - 摩熵化学 [molaid.com]

- 5. But-1-en-3-yne | Sigma-Aldrich [sigmaaldrich.cn]

- 6. molcore.com [molcore.com]

- 7. eontrading.uk [eontrading.uk]

Molecular weight and formula of 1-(3-Chlorophenyl)but-3-en-1-amine HCl

This guide provides a comprehensive technical overview of 1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride, a key organic compound for professionals in research, and drug development. It details the molecule's fundamental chemical properties, synthesis, and potential applications, with a focus on the scientific principles that guide its use.

Core Molecular Identity

1-(3-Chlorophenyl)but-3-en-1-amine HCl is a chiral organic molecule featuring a 3-chlorophenyl group and a but-3-en-1-amine side chain. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, a critical factor for many laboratory applications.

Molecular Formula and Structure

The chemical formula for 1-(3-Chlorophenyl)but-3-en-1-amine HCl is C₁₀H₁₃Cl₂N.[1][2] This formula is derived from its constituent parts: the parent amine (C₁₀H₁₂ClN) and the hydrochloric acid molecule that forms the salt.[3]

The structure consists of a central chiral carbon atom bonded to four distinct groups:

-

A 3-chlorophenyl ring

-

An amine group (protonated in the HCl salt form)

-

A but-3-enyl group (-CH₂-CH=CH₂)

-

A hydrogen atom

The presence of the 3-chloro substituent on the phenyl ring is significant, as it influences the molecule's electronic properties and steric hindrance, which in turn can affect its reactivity and biological interactions.[4]

Molecular Weight and Physicochemical Properties

A precise understanding of the molecular weight is fundamental for accurate experimental design, particularly in stoichiometry and solution preparation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃Cl₂N | [1][2] |

| Molecular Weight | 218.12 g/mol | [1][2][5][6] |

| CAS Number | 2089648-62-2 | [1][2][5] |

| Parent Amine Formula | C₁₀H₁₂ClN | [3] |

| Parent Amine MW | 181.66 g/mol | [3] |

The hydrochloride form of this amine is typically a solid at room temperature and should be stored in an inert atmosphere to maintain its integrity.[2]

Synthesis and Chemical Reactivity

The synthesis of 1-(3-Chlorophenyl)but-3-en-1-amine and its subsequent conversion to the hydrochloride salt can be achieved through established organic chemistry methodologies.

Synthetic Pathway Overview

A common and logical approach involves the allylation of a precursor carbonyl compound, followed by reductive amination or a related transformation. The causality behind this choice lies in the high efficiency and stereochemical control offered by modern synthetic methods.

Caption: Synthetic workflow for 1-(3-Chlorophenyl)but-3-en-1-amine HCl.

Experimental Protocol: Reductive Amination Approach

This protocol outlines a self-validating system for the synthesis, where the progress of each step can be monitored by standard analytical techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

1-(3-Chlorophenyl)but-3-en-1-one

-

Ammonium acetate (or ammonia source)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Imine Formation: Dissolve 1-(3-chlorophenyl)but-3-en-1-one in anhydrous methanol. Add an excess of ammonium acetate. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction progress can be monitored by TLC, observing the consumption of the ketone starting material.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride portion-wise. The choice of NaBH₃CN is deliberate; it is a mild reducing agent that selectively reduces the imine in the presence of the alkene functionality.

-

Quenching and Extraction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC). Quench the reaction by adding water. Extract the product into an organic solvent such as ethyl acetate.

-

Purification of the Free Base: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified 1-(3-chlorophenyl)but-3-en-1-amine in a minimal amount of a suitable solvent (e.g., diethyl ether). Add a solution of HCl in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Potential Applications in Research and Development

While specific, large-scale applications of this particular molecule are not extensively documented in mainstream literature, its structural motifs suggest its utility as a building block in medicinal chemistry and materials science.

Medicinal Chemistry

The 3-chlorophenyl group is a common feature in many biologically active compounds and approved drugs.[4] Its presence can enhance binding affinity to biological targets through halogen bonding and can improve pharmacokinetic properties. This compound can serve as a scaffold or intermediate in the synthesis of more complex molecules targeting:

-

G-Protein Coupled Receptors (GPCRs): Many neurologically active drugs contain substituted phenethylamine cores.

-

Enzyme Inhibitors: The amine and alkene functionalities provide handles for further chemical modification to design specific enzyme inhibitors.[7]

Asymmetric Synthesis

The chiral nature of 1-(3-Chlorophenyl)but-3-en-1-amine makes it a valuable target and intermediate in asymmetric synthesis.[8] Enantiomerically pure forms of this compound could be used to synthesize stereospecific final products, which is a critical requirement in modern drug development to avoid off-target effects.

Conclusion

1-(3-Chlorophenyl)but-3-en-1-amine HCl is a well-defined chemical entity with established molecular properties. Its true value for researchers lies in its potential as a versatile building block for the synthesis of novel, high-value compounds. The synthetic protocols are based on reliable and well-understood organic reactions, allowing for its accessible preparation in a laboratory setting. A thorough understanding of its chemical nature is the first step toward unlocking its potential in pioneering research and development endeavors.

References

-

PubChem. 1-Propanone, 1-(3-chlorophenyl)-2-((1,1-dimethylethyl)amino)-, hydrochloride (1:1), (2S)-. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. But-3-en-1-amine hydrochloride | C4H10ClN | CID 12363007. National Center for Biotechnology Information. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

SpectraBase. 1-(3-Chlorophenyl)but-3-enyl-phenyl-amine - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

-

PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. Available from: [Link]

-

Moshang Chemical. (S)-1-(3-Chlorophenyl)but-3-en-1-amine | 1270033-01-6. Available from: [Link]

-

Der Pharma Chemica. Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Available from: [Link]

- Google Patents. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. bangkok-suzuki.jp [bangkok-suzuki.jp]

- 3. chemscene.com [chemscene.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. (S)-1-(3-Chlorophenyl)but-3-en-1-amine - CAS号 1270033-01-6 - 摩熵化学 [molaid.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility Profile of 1-(3-Chlorophenyl)but-3-en-1-amine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmaceutical development, the characterization of a drug candidate's physicochemical properties is a cornerstone of its journey from the laboratory to clinical application. Among these properties, solubility stands as a critical determinant of a drug's bioavailability, formulation design, and ultimately, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride (CAS No: 2089648-62-2), a compound of interest in medicinal chemistry.[1][2] While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide will equip researchers with the foundational knowledge and practical methodologies to determine and understand its solubility in a range of organic solvents. By synthesizing theoretical principles with established experimental protocols, this document serves as a robust resource for scientists engaged in the preclinical and formulation stages of drug development.

Physicochemical Properties of 1-(3-Chlorophenyl)but-3-en-1-amine Hydrochloride

A thorough understanding of a compound's structural and chemical attributes is paramount to predicting its solubility behavior.

| Property | Value | Source |

| CAS Number | 2089648-62-2 | [1][2] |

| Molecular Formula | C₁₀H₁₃Cl₂N | [2] |

| Molecular Weight | 218.12 g/mol | [1][3] |

| Structure | ||

| 1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride | ||

| LogP (predicted) | 2.78 | [1] |

The structure reveals a primary amine, which is protonated to form a hydrochloride salt. This salt form significantly influences its solubility characteristics, generally increasing its polarity and potential for aqueous solubility compared to the free base.[4] The presence of a chlorophenyl group and a butenyl chain contributes to its lipophilic character, suggesting that its solubility will be a nuanced interplay between its ionic and organic components.

Theoretical Framework for Solubility of Amine Hydrochlorides in Organic Solvents

The solubility of 1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride in organic solvents is governed by the principle of "like dissolves like."[5] This adage is, in practice, a reflection of the intermolecular forces at play between the solute and the solvent.

Key Factors Influencing Solubility:

-

Polarity of the Solvent: As an ionic salt, the compound is highly polar. Therefore, it is expected to exhibit greater solubility in polar solvents that can effectively solvate the charged amine group and the chloride counter-ion.[5][6]

-

Hydrogen Bonding: The protonated amine group is a strong hydrogen bond donor. Solvents that are hydrogen bond acceptors (e.g., alcohols, amides) will facilitate dissolution through these favorable interactions.

-

Dielectric Constant of the Solvent: Solvents with a high dielectric constant are more effective at shielding the electrostatic interactions between the cation and anion of the salt, thereby promoting dissolution.[5]

-

Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the crystal structure.[6][7]

-

Crystal Lattice Energy: The strength of the interactions within the solid crystal of the hydrochloride salt must be overcome by the solute-solvent interactions for dissolution to occur.[4]

Based on these principles, a predicted solubility profile can be hypothesized:

-

High Solubility: Expected in polar protic solvents such as methanol, ethanol, and formamide, which can engage in hydrogen bonding and have high dielectric constants.

-

Moderate Solubility: Likely in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which have high polarity but cannot act as hydrogen bond donors.

-

Low to Negligible Solubility: Predicted in nonpolar solvents such as hexane, toluene, and diethyl ether, which lack the ability to form strong interactions with the ionic salt.[8]

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement. The isothermal equilibrium method, also known as the "shake-flask" method, is a widely accepted and robust technique.[9][10]

Objective:

To determine the equilibrium solubility of 1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride in a selection of organic solvents at a controlled temperature.

Materials:

-

1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride (purity >98%)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Experimental Workflow Diagram:

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Detailed Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of 1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride to a known volume of each selected solvent in separate sealed vials. The excess solid ensures that the resulting solution is saturated.

-

Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be confirmed by preliminary experiments where the concentration is measured at different time points until it remains constant.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand at the same temperature for a short period to let the undissolved solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining particulate matter, filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial.

-

Quantification by HPLC: Accurately dilute a known volume of the filtered supernatant with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of a pre-validated HPLC method. Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the solubility of 1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride in each solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

Analytical Quantification via High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of the dissolved amine hydrochloride. Due to the presence of the chromophoric chlorophenyl group, UV detection is a suitable method.

Illustrative HPLC Method Parameters:

| Parameter | Suggested Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Detection | UV at a wavelength of maximum absorbance (to be determined by UV scan, likely around 220-260 nm) |

| Standard Preparation | Prepare a stock solution of 1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride of known concentration in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution to establish a calibration curve. |

HPLC Method Development and Validation Diagram:

Caption: HPLC Method Development and Validation Flowchart.

Predicted Solubility Profile of 1-(3-Chlorophenyl)but-3-en-1-amine Hydrochloride

The following table presents a predicted qualitative and semi-quantitative solubility profile based on the theoretical principles discussed. These values should be confirmed experimentally.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Soluble | The hydrochloride salt is ionic and can form strong hydrogen bonds with water. |

| Methanol | Polar Protic | Freely Soluble | High polarity and hydrogen bonding capacity. |

| Ethanol | Polar Protic | Soluble | Good polarity and hydrogen bonding, but slightly less polar than methanol. |

| Isopropanol | Polar Protic | Sparingly Soluble | Lower polarity and increased steric hindrance compared to methanol and ethanol. |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | Polar, but lacks hydrogen bond donating ability. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity and good solvating power for salts. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | High polarity and can solvate cations and anions effectively. |

| Dichloromethane | Slightly Polar | Slightly Soluble | Limited polarity to effectively solvate the ionic salt. |

| Ethyl Acetate | Slightly Polar | Very Slightly Soluble | Low polarity and limited hydrogen bonding capacity. |

| Toluene | Nonpolar | Insoluble | Nonpolar nature cannot overcome the crystal lattice energy of the salt. |

| Hexane | Nonpolar | Insoluble | Lacks any significant interaction with the polar solute. |

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride in organic solvents. While direct experimental data is sparse, the principles of solubility for amine hydrochlorides, combined with robust experimental methodologies, empower researchers to generate the critical data needed for informed decision-making in drug development. The provided step-by-step protocols for solubility determination and HPLC quantification offer a practical starting point for laboratory investigations. A thorough characterization of this compound's solubility will undoubtedly facilitate its progression through the pharmaceutical development pipeline.

References

-

Ghaidaa Sulaiman Hameed. (2024, January 23). Solubility and distribution. Retrieved from [Link]

-

PubChem. But-3-en-1-amine hydrochloride. Retrieved from [Link]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Unknown. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

-

Gramaje, M. V., et al. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. Retrieved from [Link]

-

Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

MDPI. (2026, February 14). Comparative Evaluation and Improvement of the Analytical Method for Amiodarone Hydrochloride: Replacing the Pharmacopeial Method with a Validated RP-HPLC Technique. Retrieved from [Link]

-

Springer. (2021). An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. Retrieved from [Link]

- Google Patents. (n.d.). Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.

-

PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. 1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride [cymitquimica.com]

- 4. rjpdft.com [rjpdft.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]

- 7. caymanchem.com [caymanchem.com]

- 8. sciencemadness.org [sciencemadness.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Technical Guide & Safety Data Sheet (SDS) Analysis: 1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride

As a Senior Application Scientist, I frequently observe that standard Safety Data Sheets (SDS) fail to bridge the gap between regulatory compliance and bench-level experimental design. This whitepaper transcends the traditional 16-section SDS format. Instead, it provides a causality-driven, self-validating framework for handling 1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride , a highly versatile homoallylic amine used as an advanced building block in pharmaceutical synthesis.

Chemical Identity & Structural Causality

Before handling any reagent, one must understand why the molecule is presented in its specific form. 1-(3-Chlorophenyl)but-3-en-1-amine is synthesized with three critical functional domains: a primary amine for cross-coupling, a 3-chlorophenyl ring for lipophilic targeting, and a terminal alkene for metathesis or thiol-ene click chemistry.

However, the free base form (CAS 1250174-71-0)[1] is prone to rapid auto-oxidation and possesses unwanted volatility. By isolating the compound as a hydrochloride salt , we fundamentally alter its physicochemical stability. The protonation of the amine lowers the HOMO (Highest Occupied Molecular Orbital) energy, effectively shutting down oxidative degradation pathways and extending the shelf-life of the reagent.

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Significance |

| Compound Name | 1-(3-Chlorophenyl)but-3-en-1-amine HCl | Standardized nomenclature for inventory. |

| CAS Registry Number | 2089648-62-2[2] | Identifies the specific hydrochloride salt form. |

| Free Base CAS | 1250174-71-0[1] | Reference for calculating free-base equivalents. |

| Molecular Formula | C₁₀H₁₃Cl₂N[2] | Includes the HCl equivalent (C₁₀H₁₂ClN • HCl). |

| Molecular Weight | 218.12 g/mol [2] | Critical for precise stoichiometric calculations. |

| SMILES | C=CCC(C1=CC(=CC=C1)Cl)N.Cl[2] | Useful for in silico toxicity predictions. |

Hazard Assessment & Mechanistic Toxicology

Standard safety guidelines classify this compound with specific statements, primarily H302 (Harmful if swallowed) and H315 (Causes skin irritation) [2]. Rather than simply wearing PPE, researchers must understand the mechanistic pathways driving these hazards.

The Causality of Irritation: The hydrochloride salt is hygroscopic. Upon contact with physiological moisture (e.g., sweat on the skin or ocular fluid), the salt dissociates. This dissociation yields a highly localized drop in pH due to the release of HCl, leading to acute protein denaturation in the epidermis (H315).

Systemic & Metabolic Liabilities: If the compound enters the systemic circulation, the physiological pH (7.4) neutralizes the salt into its free base form. The 3-chlorophenyl moiety imparts significant lipophilicity, allowing the molecule to rapidly permeate lipid bilayers. Furthermore, the terminal alkene presents a secondary toxicological consideration: it is a known structural alert for potential epoxidation by hepatic Cytochrome P450 (CYP450) enzymes, generating a reactive epoxide intermediate. This behavior is well-documented in structurally related .

Mechanistic pathway of physiological interaction and localized irritation following exposure.

Self-Validating Analytical & Experimental Workflows

To ensure scientific integrity, any handling of 1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride must begin with a self-validating analytical workflow. You cannot rely solely on a vendor's Certificate of Analysis (CoA) when working with reactive homoallylic amines, as improper transit can lead to alkene isomerization or degradation.

Step-by-Step Methodology: Purity and Stability Validation

-

Sample Preparation: Weigh exactly 5.0 mg of the compound using an analytical balance. Dissolve in 1.0 mL of LC-MS grade Methanol. Causality: The high solubility of the HCl salt in polar organic solvents ensures complete dissolution without inducing solvolysis.

-

HPLC-UV Profiling: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Causality: Monitor at λ = 254 nm, which is the optimal resonant wavelength for the conjugated chlorophenyl chromophore.

-

Mass Spectrometry (LC-MS): Operate in Electrospray Ionization positive mode (ESI+). Causality: The acidic mobile phase ensures the salt remains dissociated, allowing the mass spectrometer to detect the protonated free base. Confirm the presence of the [M+H]⁺ ion at m/z 182.07.

-

NMR Structural Verification: Dissolve 10 mg of the sample in 0.6 mL of DMSO-d₆. Causality: Confirm the structural integrity by identifying the terminal alkene multiplet at ~5.7–5.9 ppm and the distinct diastereotopic protons of the terminal methylene at ~5.1–5.2 ppm.

Self-validating analytical workflow for the characterization of the amine hydrochloride.

Handling, Storage, and Emergency Protocols

Storage Causality

Supplier data mandates that this compound must be stored under an inert atmosphere at room temperature [2]. Why? While the hydrochloride salt protects the amine, the terminal alkene remains susceptible to auto-oxidation. Exposure to ambient oxygen over prolonged periods can lead to the formation of trace peroxides. Storing the compound under Argon or Nitrogen completely mitigates this radical-initiated degradation pathway.

Table 2: Hazard Mitigation & PPE Requirements

| Hazard Vector | Required PPE / Engineering Control | Causality of Mitigation |

| Dermal Exposure (H315) | Nitrile gloves (double-gloved), lab coat. | Prevents moisture-driven HCl dissociation on the skin surface. |

| Inhalation (Dust) | Fume hood with a minimum face velocity of 100 fpm. | Mitigates inhalation of hygroscopic micro-particulates. |

| Spill Response | Sweep with a damp, pH-neutralizing absorbent. | Prevents aerosolization of the salt; dampness aids in safe dissolution. |

References

-

Title: 1-(3-Chlorophenyl)but-3-en-1-amine Hydrochloride Product Data Source: Bangkok-Suzuki / EON Biotech URL: [Link]

-

Title: Hazard Communication Standard (HCS) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

-

Title: 4-Chloroaniline (CID 7812) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

The Strategic Utility of 1-(3-Chlorophenyl)but-3-en-1-amine in Asymmetric Synthesis and Drug Development

An In-Depth Technical Guide for Application Scientists and Drug Development Professionals

Introduction: Structural Rationale and Pharmacological Significance

In the landscape of modern drug discovery, chiral homoallylic amines are highly prized as versatile synthetic intermediates and core pharmacophores. Among these, 1-(3-Chlorophenyl)but-3-en-1-amine (CAS: 1250174-71-0)[1] has emerged as a premium chiral building block.

As a Senior Application Scientist, I approach molecule selection not just through the lens of synthetic feasibility, but through downstream pharmacological causality. The architecture of 1-(3-Chlorophenyl)but-3-en-1-amine offers three distinct strategic advantages:

-

The Chiral Center: Provides strict spatial orientation, which is critical for target protein binding affinity and minimizing off-target enantiomeric toxicity.

-

The Terminal Alkene: Acts as a bioorthogonal handle. It can be selectively functionalized via cross-metathesis, hydroboration, or epoxidation without disturbing the amine moiety.

-

The 3-Chlorophenyl Ring: The meta-chloro substitution is a deliberate pharmacokinetic choice. It enhances lipophilicity (LogP) for improved blood-brain barrier (BBB) penetration and sterically blocks primary CYP450-mediated aromatic oxidation pathways, thereby extending the metabolic half-life of the resulting drug candidate.

Mechanistic Pathways for Enantioselective Synthesis

To harness this molecule effectively, absolute stereocontrol during its synthesis is non-negotiable. Historically, accessing chiral amines required the stoichiometric use of chiral auxiliaries. Today, catalytic asymmetric allylation of imines is the gold standard.

Several distinct catalytic paradigms have been validated for the synthesis of this scaffold:

-

Palladium-Catalyzed Asymmetric Allylic Amination: Utilizing ferrocenyl spirocyclic diphosphine ligands (f-spiroPhos), this method achieves the allylic amination of (E)-1,3-diarylallyl acetates with exceptional enantioselectivities (up to 99.9% ee)[2]. The f-spiroPhos ligand creates a deep, rigid chiral pocket that dictates the facial approach of the amine nucleophile.

-

Copper-Catalyzed Asymmetric Allylation: A highly efficient method utilizing in situ generated chiral Schiff base-Cu(II) complexes. By reacting N-(3-chlorobenzylidene)sulfonamides with allyltributyltin, this pathway yields the protected homoallylic amine with excellent enantiomeric excess (>98% ee).

-

Magnesium-Catalyzed Three-Component Synthesis: For applications where racemic or moderately enriched mixtures are acceptable, a one-pot reaction using aldehydes, benzyl carbamate, and allyltrimethylsilane catalyzed by Magnesium bistrifluoromethanesulfonimide [Mg(NTf2)2] offers a mild, highly scalable alternative[3][4].

Workflow for the enantioselective synthesis of 1-(3-Chlorophenyl)but-3-en-1-amine.

Quantitative Data: Optimization of Reaction Conditions

The success of the Cu(II)-catalyzed allylation relies heavily on the microenvironment of the reaction. The table below synthesizes the optimization data, demonstrating the causal relationship between solvent polarity, moisture control, and enantiomeric excess.

Table 1: Optimization of Cu-Catalyzed Asymmetric Allylation of Sulfonyl Imines

| Catalyst System (10 mol%) | Solvent | Additive | Yield (%) | Enantiomeric Excess (ee %) |

| Cu(II)-Schiff Base | CH₂Cl₂ | None | 45 | 60 |

| Cu(II)-Schiff Base | THF | 4Å MS | 55 | 72 |

| Cu(II)-Schiff Base | Toluene | 4Å MS | 68 | 85 |

| Cu(II)-Schiff Base | CH₂Cl₂ | 4Å MS | 90 | 98 |

Data Interpretation: The use of CH₂Cl₂ provides the optimal dielectric constant for stabilizing the transition state. More importantly, the inclusion of 4Å Molecular Sieves (MS) is not merely a recommendation—it is a critical requirement. Trace moisture rapidly hydrolyzes the electrophilic sulfonyl imine, leading to catastrophic yield loss and degradation of the chiral Cu(II) complex.

Experimental Protocol: Cu(II)-Catalyzed Enantioselective Allylation

To ensure reproducibility and scientific integrity, the following step-by-step methodology is designed as a self-validating system . Built-in analytical checks are included to verify the reaction trajectory before proceeding to subsequent steps.

Step 1: Preparation of the Catalytic Complex

-

In an oven-dried Schlenk flask under an argon atmosphere, dissolve the chiral amino alcohol-based Schiff base ligand (0.03 mmol) and Cu(OTf)₂ (0.03 mmol) in anhydrous CH₂Cl₂ (2.0 mL).

-

Stir at room temperature for 2 hours until a homogeneous, deep-green solution forms.

-

Validation Check: The distinct color shift to deep green confirms the bidentate coordination of the Schiff base to the Cu(II) center, which is required to lock the conformational geometry for facial-selective allyl transfer.

Step 2: Imine Activation

-

Add activated 4Å molecular sieves (100 mg) to the flask.

-

Introduce N-(3-chlorobenzylidene)-4-methylbenzenesulfonamide (0.3 mmol).

-

Stir for 15 minutes to allow the imine nitrogen and sulfonyl oxygen to coordinate with the Cu(II) center.

Step 3: Allylation and In-Process Control

-

Dropwise, add allyltributyltin (0.45 mmol, 1.5 eq). Causality Note: The 1.5 molar equivalent compensates for trace protodestannylation and drives the sterically hindered equilibrium forward.

-

Stir the reaction at room temperature for 12–14 hours.

-

Validation Check: Monitor via TLC (Hexane/EtOAc 80:20). The disappearance of the UV-active imine starting material and the emergence of a new spot (Rf ~0.4) confirms product formation. If the imine persists, verify the integrity of the argon seal, as moisture intrusion halts the catalytic cycle.

Step 4: Quenching and Purification

-

Quench the reaction with saturated aqueous NH₄Cl (5 mL) and extract with CH₂Cl₂ (3 × 10 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude mixture via silica gel flash chromatography to isolate the protected homoallylic amine.

Step 5: Sulfonyl Deprotection

-

To yield the free 1-(3-Chlorophenyl)but-3-en-1-amine, treat the protected intermediate with Samarium(II) iodide (SmI₂) in THF/HMPA or utilize a Thiophenol/K₂CO₃ cleavage protocol.

-

Extract the free amine into an acidic aqueous layer, wash with ether to remove organic impurities, basify with NaOH, and extract into CH₂Cl₂.

Downstream Functionalization in Drug Discovery

Once synthesized, the terminal alkene of 1-(3-Chlorophenyl)but-3-en-1-amine serves as a versatile launchpad for generating complex chemical libraries.

Downstream functionalization pathways of the terminal alkene for drug discovery.

-

Olefin Cross-Metathesis: Using Grubbs' second-generation catalysts, the terminal alkene can be coupled with other olefins to synthesize macrocyclic peptidomimetics, which are highly effective against extended protein-protein interaction (PPI) interfaces.

-

Hydroboration-Oxidation: Anti-Markovnikov hydration of the alkene yields chiral 1,4-amino alcohols, a structural motif frequently found in CNS-active therapeutics and kinase inhibitors.

-

Epoxidation: Treatment with mCPBA generates a reactive epoxide probe. In rational drug design, this electrophilic warhead can be utilized to create targeted covalent inhibitors (TCIs) that permanently bind to nucleophilic cysteine residues in target kinase active sites.

References

-

ACS Publications. "Pd–f-spiroPhos-Catalyzed Asymmetric Allylic Amination and Alkylation of (E)-1,3-Diarylallyl Acetates". Journal of Organic Chemistry. URL: [Link]

-

RSC Advances. "Asymmetric Allylation of Sulfonyl Imines Catalyzed by in situ Generated Cu(II) Complexes of Chiral Amino Alcohol Based Schiff Bases". The Royal Society of Chemistry. URL: [Link]

-

ResearchGate / Journal of Chemical Research. "Magnesium Bistrifluoromethanesulfonimide Catalyzed Three-component Synthesis of Protected Homoallylic Amines". URL: [Link]

Sources

Reactivity profile of the alkene group in 1-(3-Chlorophenyl)but-3-en-1-amine

An In-Depth Technical Guide to the Reactivity Profile of the Alkene Group in 1-(3-Chlorophenyl)but-3-en-1-amine

Abstract

This guide provides a comprehensive technical analysis of the chemical reactivity of the terminal alkene group in 1-(3-Chlorophenyl)but-3-en-1-amine. As a homoallylic amine with a chiral benzylic center and a substituted aromatic ring, this molecule presents a unique chemical landscape. This document elucidates the interplay of electronic and steric factors governing the alkene's susceptibility to various transformations, including electrophilic additions, reduction, oxidation, and olefin metathesis. Methodologies and mechanistic principles are discussed with an emphasis on achieving predictable and selective outcomes, providing a critical resource for chemists leveraging this scaffold in synthetic and medicinal chemistry programs.

Molecular Architecture and Electronic Profile

1-(3-Chlorophenyl)but-3-en-1-amine (CAS No. 1250174-71-0) is a chiral homoallylic amine.[1] Its reactivity is primarily dictated by the interplay of three key structural domains:

-

The Terminal Alkene (But-3-en-1-yl): This monosubstituted C=C double bond is the principal site of reactivity discussed herein. It is an electron-rich pi-system, making it susceptible to attack by electrophiles.[2][3]

-

The Chiral Benzylic Amine: The stereocenter at the C1 position, bearing both an amine and a phenyl group, introduces stereochemical considerations for reactions at the distant alkene. The amine group itself is a basic and nucleophilic center, which may require protection under certain reaction conditions (e.g., acidic or strongly electrophilic) to prevent side reactions.

-

The 3-Chlorophenyl Substituent: The aromatic ring is substituted with a chlorine atom at the meta position. As an electron-withdrawing group, the chloro-substituent deactivates the phenyl ring towards electrophilic substitution but, more importantly for this analysis, it exerts a modest electron-withdrawing inductive effect (-I) on the entire molecule. This effect slightly reduces the electron density of the terminal alkene compared to an unsubstituted analogue, thereby subtly modulating its reactivity towards electrophiles.[2][4]

The following sections will detail the specific reactivity profile of the alkene moiety in the context of these structural features.

Electrophilic Addition Reactions

Electrophilic addition is a cornerstone of alkene chemistry, initiated by the attack of the double bond's pi-electrons on an electrophilic species.[5][6] For 1-(3-Chlorophenyl)but-3-en-1-amine, these reactions are generally regioselective, governed by the formation of the most stable carbocation intermediate (Markovnikov's Rule).

Mechanism and Regioselectivity

The reaction proceeds via a two-step mechanism. The initial electrophilic attack on the terminal double bond can, in principle, form two possible carbocation intermediates. However, the formation of the secondary carbocation at C3 is overwhelmingly favored over the primary carbocation at C4 due to hyperconjugation and inductive effects. This intermediate is then rapidly intercepted by a nucleophile.

Specific Protocols and Considerations

| Reaction | Reagents | Typical Product | Regioselectivity | Key Considerations |

| Hydrohalogenation | HCl, HBr, HI | 1-(3-Chlorophenyl)-3-halobutan-1-amine | Markovnikov | The amine is basic and will be protonated first. An excess of the acid is required for the addition to proceed. |

| Halogenation | Br₂, Cl₂ in CCl₄ | 1-(3-Chlorophenyl)-3,4-dihalobutan-1-amine | Anti-addition | Proceeds via a cyclic halonium ion intermediate. Amine protection may be necessary to prevent reaction with the halogen. |

| Hydration (Acid-Catalyzed) | H₂SO₄ (cat.), H₂O | 1-(3-Chlorophenyl)butan-1,3-diol | Markovnikov | Strong acid conditions can lead to side reactions. Oxymercuration-demercuration is a milder alternative. |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | 1-(3-Chlorophenyl)butan-1,3-diol | Markovnikov | Milder conditions than direct hydration, avoids carbocation rearrangements and is compatible with the amine. |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | 1-(3-Chlorophenyl)butan-1,4-diol | Anti-Markovnikov | The borane reagent can complex with the amine; using a stoichiometric amount or amine protection is advised. |

Reduction (Hydrogenation)

The selective reduction of the alkene in the presence of the aromatic ring is a highly valuable transformation. Aromatic systems are generally inert to catalytic hydrogenation under conditions that readily reduce simple alkenes.[7][8] This differential reactivity allows for precise modification of the butenyl side chain.

Selective Alkene Hydrogenation

The most common and effective method for reducing the alkene is catalytic hydrogenation.

Protocol: Selective Hydrogenation of the Alkene

-

System Preparation: A solution of 1-(3-Chlorophenyl)but-3-en-1-amine (1.0 eq.) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) is placed in a hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of Palladium on Carbon (5-10% Pd/C, ~1-5 mol%) is added to the solution.[9]

-

Hydrogenation: The vessel is purged with hydrogen gas and maintained at a pressure of 1-3 atmospheres. The reaction is stirred at room temperature.

-

Monitoring and Workup: The reaction is monitored by TLC or GC-MS for the disappearance of the starting material. Upon completion, the mixture is filtered through Celite to remove the catalyst, and the solvent is evaporated to yield 1-(3-Chlorophenyl)butan-1-amine.

The choice of catalyst and conditions is paramount for selectivity. While Pd/C is standard, other catalysts like Platinum oxide (PtO₂) can also be used, though they may require more forcing conditions that risk over-reduction.[10]

Aromatic Ring Reduction

To hydrogenate the chlorophenyl ring, significantly more forcing conditions are required, such as high-pressure hydrogen gas (several hundred atmospheres) with a more active catalyst like Rhodium on carbon (Rh/C) or Platinum.[7][10] Under these conditions, both the alkene and the aromatic ring would be reduced, and dehalogenation may also occur.

Oxidation Reactions

The electron-rich alkene is susceptible to various oxidative transformations, providing access to a range of functionalized products such as epoxides and diols.

-

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM) will yield the corresponding epoxide, 2-((3-chlorophenyl)(amino)methyl)oxirane. The amine may need to be protected as an amide or carbamate to prevent N-oxidation.[11]

-

Syn-Dihydroxylation: Treatment with osmium tetroxide (OsO₄, catalytic) and a co-oxidant like N-methylmorpholine N-oxide (NMO) results in the formation of the vicinal diol, 1-(3-Chlorophenyl)butane-1,3,4-triol, with syn-stereochemistry.

-

Anti-Dihydroxylation: This can be achieved via the epoxidation route followed by acid-catalyzed ring-opening of the epoxide.

-

Oxidative Cleavage (Ozonolysis): Bubbling ozone (O₃) through a solution of the starting material followed by a reductive workup (e.g., with dimethyl sulfide, DMS) will cleave the double bond to yield 3-amino-3-(3-chlorophenyl)propanal.

Radical Reactions

While ionic additions are more common, the alkene can also participate in radical reactions. For instance, radical addition of HBr, initiated by peroxides (ROOR), would proceed with anti-Markovnikov regioselectivity. This occurs because the radical intermediate's stability is prioritized, with the bromine radical adding to the terminal carbon to generate the more stable secondary radical at C3, which then abstracts a hydrogen atom. The presence of the amine group can also influence radical processes, as amine radical cations can be formed under photoredox conditions, potentially leading to intramolecular cyclization or other complex transformations.[12]

Olefin Metathesis

Olefin metathesis is a powerful reaction for the formation of new C=C bonds, catalyzed by transition metal complexes, most notably those based on Ruthenium (Grubbs catalysts) and Molybdenum (Schrock catalysts).[13] The terminal alkene of 1-(3-Chlorophenyl)but-3-en-1-amine is an excellent substrate for cross-metathesis.

Cross-Metathesis Application: Reacting the substrate with another alkene in the presence of a Grubbs-type catalyst allows for the synthesis of more complex, substituted alkenes.[14] For example, reaction with methyl acrylate could yield methyl 5-amino-5-(3-chlorophenyl)pent-2-enoate, driven by the release of volatile ethylene gas.[13]

Protocol: Cross-Metathesis with a Partner Alkene

-

Inert Atmosphere: The reaction is set up under an inert atmosphere (Nitrogen or Argon) in a dry, non-coordinating solvent like dichloromethane or toluene.

-

Reagent Addition: 1-(3-Chlorophenyl)but-3-en-1-amine (1.0 eq.) and the partner alkene (1.1-2.0 eq.) are dissolved in the solvent.

-

Catalyst Introduction: A Grubbs catalyst (e.g., Grubbs II or Hoveyda-Grubbs II, 1-5 mol%) is added.

-

Reaction: The mixture is stirred, often at elevated temperatures (40°C), and the reaction progress is monitored. The evolution of ethylene gas helps drive the equilibrium.

-

Workup: Upon completion, the catalyst is quenched (e.g., with ethyl vinyl ether) and the product is purified by column chromatography.

The amine functionality is generally well-tolerated by modern ruthenium catalysts, making prior protection unnecessary.

Conclusion

The terminal alkene in 1-(3-Chlorophenyl)but-3-en-1-amine is a versatile functional group whose reactivity is well-defined by established principles of organic chemistry. Its electronic nature, slightly attenuated by the distant chlorophenyl group, allows for predictable outcomes in electrophilic additions, with regioselectivity dictated by carbocation stability. The clear distinction in reactivity between the alkene and the aromatic ring enables highly selective hydrogenation. Furthermore, the alkene is amenable to a host of oxidative transformations and serves as a competent partner in powerful C-C bond-forming olefin metathesis reactions. A thorough understanding of these reactivity profiles, coupled with careful selection of reagents and reaction conditions, empowers the synthetic chemist to strategically and efficiently manipulate this valuable molecular scaffold for applications in drug discovery and materials science.

References

-

TutorChase. What factors influence the reactivity of different alkenes?. TutorChase. [Link]

-

ResearchGate. Three‐component reactions to access homoallylic amines using allylsilanes. ResearchGate. [Link]

-

William Reusch. Alkene Reactivity. Michigan State University Department of Chemistry. [Link]

-

Hoveyda, A. H., et al. (2011). Enantioselective Synthesis of Homoallylic Amines through Reactions of (Pinacolato)allylborons with Aryl-, Heteroaryl-, Alkyl-, or Alkene-Substituted Aldimines Catalyzed by Chiral C1-Symmetric NHC−Cu Complexes. Journal of the American Chemical Society. [Link]

-

Chen, Y., et al. (2022). Synthesis of Homoallylic Amines by Radical Allylation of Imines with Butadiene under Photoredox Catalysis. Angewandte Chemie International Edition. [Link]

-

Ashenhurst, J. (2020). Alkene Stability Increases With Substitution. Master Organic Chemistry. [Link]

-

Chen, Y., et al. (2022). Synthesis of Homoallylic Amines by Radical Allylation of Imines with Butadiene under Photoredox Catalysis. PubMed. [Link]

-

OpenStax. (2023). 16.9 Reduction of Aromatic Compounds. Organic Chemistry. [Link]

-

Micalizio, G. C., et al. (2002). Preparation of Stereodefined Homoallylic Amines from the Reductive Cross-Coupling of Allylic Alcohols with Imines. Journal of the American Chemical Society. [Link]

-

Making Molecules. (2025). Substitution Reactions (on Saturated Carbons). Making Molecules. [Link]

-

Organic Chemistry Portal. Homoallylic amine synthesis by C-C coupling. Organic Chemistry Portal. [Link]

-

ResearchGate. General strategies for homoallylic amine synthesis. ResearchGate. [Link]

-

Maji, B., et al. (2025). Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines. Chemical Science. [Link]

-

Organic Chemistry Portal. Homoallylic amine synthesis by amination (allylation). Organic Chemistry Portal. [Link]

-

Stirling, C. J. M., et al. (1981). Elimination and addition reactions. Part 35. Substituent effects on alkene-forming eliminations from carbanions. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

LibreTexts Chemistry. (2023). 16.10: Reduction of Aromatic Compounds. LibreTexts Chemistry. [Link]

-

Pandey, G. (2013). The chemistry of amine radical cations produced by visible light photoredox catalysis. Beilstein Journal of Organic Chemistry. [Link]

-

SpectraBase. 1-(3-Chlorophenyl)but-3-enyl-phenyl-amine. SpectraBase. [Link]

-

Lumen Learning. 19.5. Reductions of Aromatic Rings. Organic Chemistry II. [Link]

-

Miller, D. C., et al. (2024). Mild Photochemical Reduction of Alkenes and Heterocycles via Thiol-Mediated Formate Activation. Journal of the American Chemical Society. [Link]

-

Pal, T., et al. (2014). Electronic Supplementary Information - Synthesis of active tin: an efficient reagent for allylation reaction of carbonyl compounds. The Royal Society of Chemistry. [Link]

-

Liu, X.-Y., et al. (2018). A plausible reaction mechanism. Mono-substituted terminal alkene... ResearchGate. [Link]

-

Organic Chemistry Portal. Alkane synthesis by alkene reduction. Organic Chemistry Portal. [Link]

-

Wikipedia. Olefin metathesis. Wikipedia. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Wang, G., et al. (2021). B(C6F5)3-Catalyzed Sequential Additions of Terminal Alkynes to para-Substituted Phenols: Selective Construction of Congested Phenol-Substituted Quaternary Carbons. Organic Letters. [Link]

-

Moshang Chemical. (S)-1-(3-Chlorophenyl)but-3-en-1-amine. Moshang Chemical. [Link]

-

Ingold, K. U., et al. (1999). Reactivity of Substituted Phenols Toward Alkyl Radicals. The Journal of Organic Chemistry. [Link]

-

Turecek, F., et al. (2003). Reactivity of substituted charged phenyl radicals toward components of nucleic acids. PubMed. [Link]

-

Ashenhurst, J. Olefin Metathesis. Master Organic Chemistry. [Link]

-

Du Bois, J., et al. (2001). Synthesis of 1,3-Difunctionalized Amine Derivatives through Selective C-H Bond Oxidation. Journal of the American Chemical Society. [Link]

-

Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Oregon State University. [Link]

-

Ward, J. S., et al. (2019). Aqueous olefin metathesis: recent developments and applications. Beilstein Journal of Organic Chemistry. [Link]

-

Lumen Learning. Electrophilic Addition Reactions of Alkenes. MCC Organic Chemistry. [Link]

-

Platt, P. (2025). Electrophilic Addition Reactions (DP IB Chemistry): Revision Note. Save My Exams. [Link]

-

Al-Ghamdi, A. Oxidation of Secondary and Primary Amines. UQU. [Link]

-

Sata, M., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules. [Link]

-

Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research. [Link]

-

Chemistry Steps. Electrophilic Addition Reactions of Alkenes. Chemistry Steps. [Link]

-

LibreTexts Chemistry. (2023). 7.9: Electrophilic Addition Reactions of Alkenes. LibreTexts Chemistry. [Link]

-

LibreTexts Chemistry. (2021). 4.7: Electrophilic Addition Reactions of Alkenes. LibreTexts Chemistry. [Link]

-

National Center for Biotechnology Information. 3-Buten-1-amine. PubChem Compound Database. [Link]

-

Mukaiyama, T., et al. (1977). Oxidation of Various Secondary Amines to Imines with N-tert-Butylphenylsulfinimidoyl Chloride. Chemistry Letters. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. tutorchase.com [tutorchase.com]

- 3. savemyexams.com [savemyexams.com]

- 4. Alkene Reactivity [www2.chemistry.msu.edu]

- 5. Electrophilic Addition Reactions of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]

- 7. 16.9 Reduction of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Alkane synthesis by alkene reduction [organic-chemistry.org]

- 10. 19.5. Reductions of Aromatic Rings | Organic Chemistry II [courses.lumenlearning.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. BJOC - The chemistry of amine radical cations produced by visible light photoredox catalysis [beilstein-journals.org]

- 13. Olefin metathesis - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Step-by-step synthesis of 1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride

Application Note: Stereoselective Synthesis of 1-(3-Chlorophenyl)but-3-en-1-amine Hydrochloride

Executive Summary & Strategic Rationale

The synthesis of enantiomerically enriched homoallylic amines is a critical operation in modern drug discovery, providing versatile building blocks for complex nitrogen-containing heterocycles and active pharmaceutical ingredients (APIs). 1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride (CAS: 2089648-62-2) represents a highly functionalized intermediate featuring both a halogenated aromatic ring and a terminal alkene, enabling downstream cross-coupling and metathesis transformations[1].

To achieve high yield and stringent stereocontrol, this protocol utilizes Ellman’s auxiliary ((R)- or (S)-tert-butanesulfinamide). The strategic choice of this chiral auxiliary is threefold:

-

Condensation Efficiency: It readily condenses with 3-chlorobenzaldehyde under mild Lewis acidic conditions to form a stable N-tert-butanesulfinyl imine.

-

Facial Selectivity: The bulky tert-butyl group and the stereogenic sulfur atom direct the nucleophilic attack of allylmagnesium bromide, ensuring high diastereoselectivity via a rigid transition state[2].

-

Orthogonal Deprotection: The sulfinyl group is cleanly cleaved under anhydrous acidic conditions, directly yielding the desired primary amine as a stable, easy-to-handle hydrochloride salt without the need for basic workup or free-basing[3].

Synthetic Pathway Visualization

Fig 1. Three-step synthetic workflow for 1-(3-Chlorophenyl)but-3-en-1-amine HCl.

Step-by-Step Experimental Methodologies

Note: The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and visual cues are embedded to ensure reaction integrity before proceeding to subsequent stages.

Phase 1: Imine Condensation

Objective: Synthesis of (E)-N-(3-chlorobenzylidene)-2-methylpropane-2-sulfinamide.

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Reagent Loading: Add 3-chlorobenzaldehyde (10.0 mmol, 1.41 g) and (R)-tert-butanesulfinamide (10.5 mmol, 1.27 g) to the flask. Dissolve the mixture in anhydrous tetrahydrofuran (THF) (40 mL)[3].

-

Catalysis: Syringe in Titanium(IV) ethoxide (Ti(OEt)₄) (20.0 mmol, 4.56 g) dropwise at room temperature. The solution will turn slightly yellow.

-

Reaction: Stir the mixture at room temperature for 12–16 hours.

-

Validation (IPC): Perform TLC (Hexanes/EtOAc 8:2). The aldehyde starting material (higher R_f) should be entirely consumed, replaced by a new, UV-active imine spot (lower R_f).

-

Workup: Pour the reaction mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. A heavy white precipitate (TiO₂) will form immediately. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 × 30 mL).

-

Isolation: Separate the organic layer from the filtrate, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude imine. Proceed to Phase 2 without further column chromatography if purity is >95% by ¹H NMR.

Phase 2: Diastereoselective Allylation

Objective: Synthesis of N-(1-(3-chlorophenyl)but-3-en-1-yl)-2-methylpropane-2-sulfinamide.

-

Preparation: Dissolve the crude imine from Phase 1 (~10.0 mmol) in anhydrous dichloromethane (DCM) (50 mL) under argon.

-

Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

-

Nucleophilic Addition: Slowly add allylmagnesium bromide (1.0 M in Et₂O, 15.0 mmol, 15.0 mL) dropwise via syringe pump over 20 minutes to maintain the internal temperature[2].

-

Reaction: Stir at -78 °C for 2 hours, then slowly allow the reaction to warm to -20 °C over an additional 2 hours.

-

Validation (IPC): Quench a 0.1 mL aliquot in saturated NH₄Cl and extract with EtOAc. TLC (Hexanes/EtOAc 7:3) should show complete consumption of the yellow imine.

-

Quench & Workup: Quench the bulk reaction at -20 °C by the slow addition of saturated aqueous NH₄Cl (20 mL). Allow to warm to room temperature. Extract the aqueous layer with DCM (3 × 30 mL). Combine organic layers, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the major diastereomer of the sulfinyl homoallylamine.

Phase 3: Deprotection and Salt Formation

Objective: Cleavage of the sulfinyl group to yield 1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride.

-

Preparation: Dissolve the purified sulfinyl homoallylamine (8.0 mmol) in anhydrous methanol (15 mL).

-

Acidic Cleavage: Add a solution of 4M HCl in 1,4-dioxane (16.0 mmol, 4.0 mL) dropwise at 0 °C[2].

-

Reaction: Remove the ice bath and stir at room temperature for 1 hour.

-

Validation (IPC): TLC confirmation is difficult due to the polarity of the amine salt. Complete conversion is typically indicated by the disappearance of the starting material on TLC (Hexanes/EtOAc 1:1) after neutralizing a micro-aliquot with saturated NaHCO₃.

-

Isolation: Concentrate the reaction mixture to dryness under reduced pressure to remove methanol, dioxane, and the volatile methyl tert-butyl sulfinate byproduct.

-

Trituration: Suspend the resulting crude solid in cold diethyl ether (20 mL) and stir vigorously for 15 minutes. Filter the white precipitate over a glass frit, washing with additional cold ether. Dry under high vacuum to afford the pure 1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride[1].

Quantitative Data Summary

The following table summarizes the expected stoichiometric ratios, reaction parameters, and validated yields across the three-step sequence.

| Reaction Phase | Key Reagents (Equivalents) | Solvent / Temp | Time | Expected Yield | IPC Method |

| 1. Condensation | 3-Cl-Benzaldehyde (1.0 eq)Ellman's Auxiliary (1.05 eq)Ti(OEt)₄ (2.0 eq) | THF20 °C | 14 h | 92 - 96% | TLC (Hexanes/EtOAc 8:2) |

| 2. Allylation | Sulfinyl Imine (1.0 eq)AllylMgBr (1.5 eq) | DCM-78 °C to -20 °C | 4 h | 80 - 85% (dr >95:5) | TLC (Hexanes/EtOAc 7:3) |

| 3. Deprotection | Homoallylamine (1.0 eq)4M HCl in Dioxane (2.0 eq) | MeOH0 °C to 20 °C | 1 h | 95 - 98% | NMR (Loss of t-Bu singlet) |

References

-

Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and applications of tert-butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. Referenced via PMC: [Link]

-

Organic Syntheses. (2013). Preparation of Enantioenriched Homoallylic Primary Amines. Organic Syntheses, Vol. 90, p. 306. Retrieved March 6, 2026, from [Link]

Sources

Asymmetric synthesis protocols for chiral 1-(3-Chlorophenyl)but-3-en-1-amine

Application Note: Asymmetric Synthesis of Chiral 1-(3-Chlorophenyl)but-3-en-1-amine

Executive Summary

This guide details the enantioselective synthesis of 1-(3-chlorophenyl)but-3-en-1-amine , a critical homoallylic amine scaffold often utilized as a pharmacophore in serotonin reuptake inhibitors and calcilytics.

While catalytic asymmetric allylation of aldehydes followed by amination is possible, this protocol utilizes the Ellman Chiral Auxiliary (tert-butanesulfinamide) strategy.[1] This method is selected for its industrial robustness, high diastereoselectivity (

Target Molecule: (1S)-1-(3-Chlorophenyl)but-3-en-1-amine Key Reagents: (S)-(-)-2-Methyl-2-propanesulfinamide, 3-Chlorobenzaldehyde, Indium powder, Allyl bromide.

Strategic Rationale & Mechanism

The synthesis relies on the condensation of 3-chlorobenzaldehyde with tert-butanesulfinamide to form a chiral N-sulfinyl imine. This imine serves as an activated electrophile for the subsequent nucleophilic addition of an allyl group.

Why Indium-Mediated Allylation?

Unlike Grignard reagents (AllylMgBr), which require strictly anhydrous conditions and cryogenic temperatures (

Reaction Pathway Visualization

The following diagram outlines the chemical workflow and the stereochemical control points.

Figure 1: Strategic workflow for the asymmetric allylation via Ellman auxiliary. The six-membered chelated transition state ensures high diastereoselectivity.

Experimental Protocols

Phase 1: Synthesis of the N-Sulfinyl Imine

The condensation is driven by Titanium(IV) ethoxide, which acts as both a Lewis acid activator and a water scavenger.

Reagents:

-

3-Chlorobenzaldehyde (10.0 mmol, 1.41 g)

-

(S)-(-)-2-Methyl-2-propanesulfinamide (11.0 mmol, 1.33 g)

-

Titanium(IV) ethoxide (20.0 mmol, 4.56 g, ~4.2 mL)

-

THF (anhydrous, 20 mL)

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add (S)-tert-butanesulfinamide and 3-chlorobenzaldehyde to the flask. Add anhydrous THF (0.5 M concentration relative to aldehyde).

-

Activation: Add Ti(OEt)

dropwise via syringe. The solution typically turns light yellow. -

Reaction: Stir the mixture at room temperature (23°C) for 12–16 hours. Monitor by TLC (EtOAc/Hexanes 3:7). The aldehyde spot should disappear.

-

Quench: Critical Step. Pour the reaction mixture into a rapidly stirring brine solution (20 mL). A thick white precipitate (Titanium salts) will form.

-

Workup: Dilute with EtOAc (30 mL). Filter the suspension through a pad of Celite to remove Titanium salts. Wash the Celite pad thoroughly with EtOAc.

-

Separation: Transfer filtrate to a separatory funnel. Separate phases. Wash the organic layer with brine, dry over Na

SO -

Purification: Purify via flash chromatography (SiO

, 0-

Expected Yield: 85–95%

-

Appearance: Viscous yellow oil or low-melting solid.

-

Phase 2: Indium-Mediated Diastereoselective Allylation

This step installs the homoallylic group.[2] The use of Indium powder allows for a "Barbier" protocol where the allyl species is generated in situ.

Reagents:

-

(S,E)-N-(3-chlorobenzylidene)-2-methylpropane-2-sulfinamide (from Phase 1, 5.0 mmol)

-

Allyl bromide (10.0 mmol, 1.21 g)

-

Indium powder (10.0 mmol, 1.15 g, 100 mesh)

-

THF (anhydrous, 25 mL)

Procedure:

-

Setup: In a dry 50 mL RBF under nitrogen, dissolve the sulfinyl imine (5.0 mmol) in anhydrous THF (25 mL).

-

Addition: Add Indium powder followed by Allyl bromide.

-

Reaction: Heat the mixture to 60°C for 4–6 hours.

-

Note: The reaction is heterogeneous initially but Indium will be consumed.

-

Mechanistic Insight: The elevated temperature promotes the formation of the thermodynamic chelated intermediate, maximizing diastereoselectivity.

-

-

Quench: Cool to RT. Quench with saturated aqueous NaHCO

(10 mL). -

Workup: Extract with EtOAc (3 x 20 mL). Dry combined organics over MgSO

and concentrate. -

Purification: Flash chromatography (SiO

, 20

Phase 3: Deprotection to Chiral Amine Salt

Mild acidic cleavage removes the sulfinyl group without racemizing the newly formed chiral center.

Reagents:

-

Sulfinamide intermediate (from Phase 2)

-

HCl (4M in 1,4-dioxane or MeOH)

-

Diethyl ether (for precipitation)

Procedure:

-

Dissolve the sulfinamide intermediate in MeOH (minimum volume).

-

Add 4M HCl in dioxane (4 equivalents). Stir at RT for 1 hour.

-

Concentrate the solvent to near dryness.

-

Precipitation: Add anhydrous Et

O (20 mL) and stir vigorously. The amine hydrochloride salt will precipitate as a white solid. -

Collection: Filter the solid, wash with cold Et

O, and dry under high vacuum.

Quality Control & Data Analysis

Table 1: Analytical Specifications for (1S)-1-(3-Chlorophenyl)but-3-en-1-amine HCl

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Enantiomeric Excess (ee) | > 98% | Chiral HPLC (Daicel Chiralpak AD-H, Hex/IPA 90:10) |

| ¹H NMR (400 MHz, DMSO-d₆) | Proton NMR | |

| Mass Spectrometry | [M+H]⁺ = 182.07 (Free base) | LC-MS (ESI) |

Troubleshooting Guide:

-

Low Yield in Phase 1: Ensure Ti(OEt)

is fresh. Old reagent hydrolyzes and loses efficacy. -

Poor dr in Phase 2: Ensure the reaction temperature is maintained at 60°C. Room temperature reactions with Indium can sometimes be kinetically trapped, leading to lower diastereoselectivity.

-

Oily Product in Phase 3: If the HCl salt does not precipitate, triturate with cold pentane/ether mixtures or recrystallize from IPA/Et

O.

References

-

Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. Link

-

Foubelo, F., & Yus, M. (2014). Indium-Mediated Allylation of N-tert-Butanesulfinyl Imines: A Convenient Synthesis of Chiral Homoallylic Amines.[2] Organic Syntheses, 91, 179–191. Link

-

Cogan, D. A., Liu, G., & Ellman, J. A. (1999).[1] Catalytic Enantioselective Synthesis of Sulfinimines using Titanium(IV) Ethoxide. Journal of the American Chemical Society, 121(11), 2662–2663. Link

-

Villar, L., Orlov, N. V., et al. (2018).[4] Kinetic Resolution of Secondary Allyl Boronates and Their Application in the Synthesis of Homoallylic Amines. Chemistry – A European Journal, 24(62), 16584–16588. Link

Sources

Application and Protocol for the Synthesis of 1-(3-Chlorophenyl)but-3-en-1-amine via Indium-Mediated Allylation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-(3-Chlorophenyl)but-3-en-1-amine from 3-chlorobenzaldimine through an indium-mediated Barbier-type allylation. This protocol is designed to be a self-validating system, offering in-depth technical details, mechanistic insights, and practical guidance for successful execution in a research and development setting.

Introduction: The Significance of Homoallylic Amines

Homoallylic amines are valuable structural motifs in organic synthesis, serving as versatile intermediates in the preparation of a wide range of biologically active compounds, including alkaloids and pharmaceutical agents. The introduction of the allyl group provides a handle for further functionalization, making them key building blocks in modern drug discovery. The target molecule, 1-(3-Chlorophenyl)but-3-en-1-amine, incorporates a chlorinated phenyl ring, a common feature in many therapeutic agents, enhancing its potential as a precursor for novel drug candidates.

The indium-mediated Barbier-type reaction has emerged as a powerful and environmentally benign method for the synthesis of homoallylic amines.[1][2] Unlike traditional Grignard reactions, indium-mediated allylations can often be carried out in less stringent, and sometimes even aqueous, conditions, demonstrating remarkable functional group tolerance.[1] This protocol will focus on an efficient, one-pot synthesis that is both robust and scalable.

Reaction Principle and Mechanism